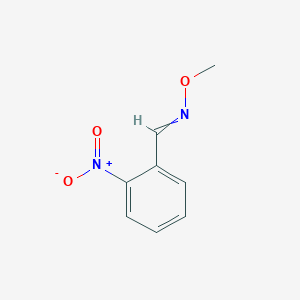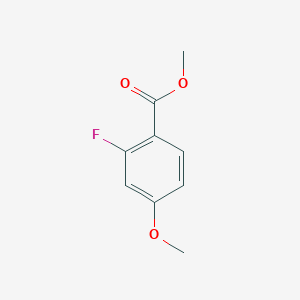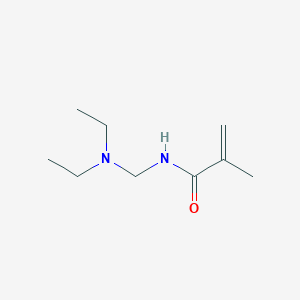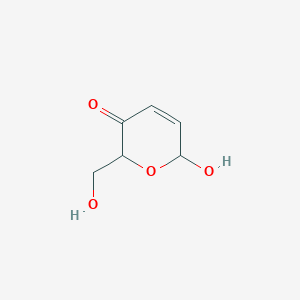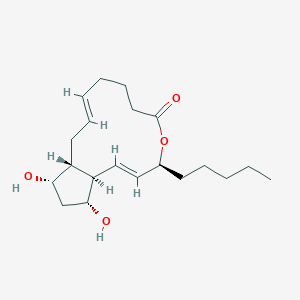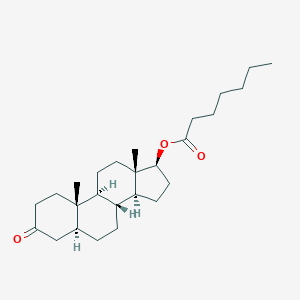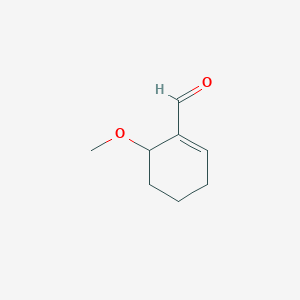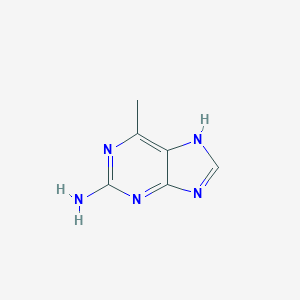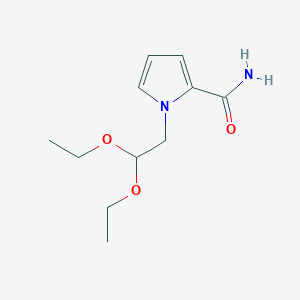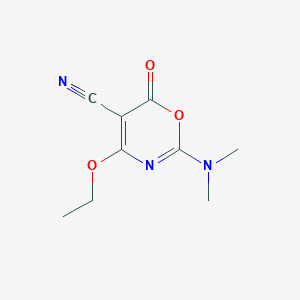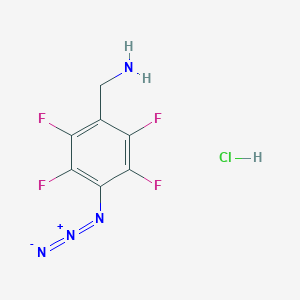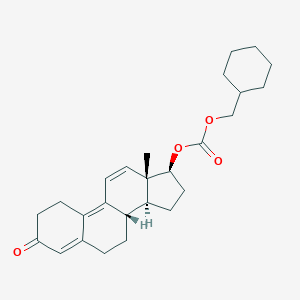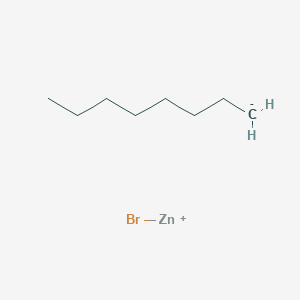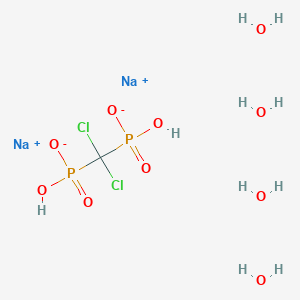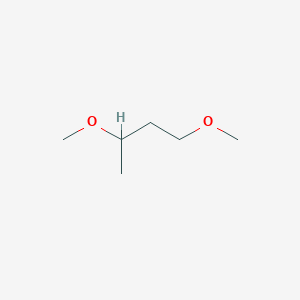
1,3-Dimethoxybutane
Übersicht
Beschreibung
1,3-Dimethoxybutane is a chemical compound with the molecular formula C6H14O2 . It has an average mass of 118.174 Da and a monoisotopic mass of 118.099380 Da . It is also known by other names such as 1,3-Dimethoxybutan .
Synthesis Analysis
1,3-Dimethoxybutane can be synthesized from 1,3-Butanediol and Dimethyl carbonate . There are also other synthetic routes available for the production of 1,3-Dimethoxybutane . Recent research in catalyst development has increased the yield of 1,3-Dimethoxybutane significantly .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethoxybutane consists of 6 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure can be represented by the formula C6H14O2 .
Wissenschaftliche Forschungsanwendungen
DNA-DNA Cross-Linking Studies
1,3-Dimethoxybutane, specifically its derivative 1,2,3,4-diepoxybutane (DEB), has been studied for its role in DNA-DNA cross-linking. Research has shown that DEB can form DNA-DNA and DNA-protein cross-links. The cytotoxic and genotoxic effects of DEB are significant, particularly in its S,S stereoisomer form. This research is crucial in understanding the stereochemical influences on the ability of DEB to form DNA-DNA cross-links, providing insight into its distinct biological activities (Park et al., 2005).
Asymmetric Synthesis in Organic Chemistry
Tartrate-derived (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a compound related to 1,3-dimethoxybutane, is used extensively in asymmetric organic synthesis. Its role as a protecting group for boronic acids allows access to various diastereo- and enantiomerically pure organoboron reagents, which are important intermediates in asymmetric synthesis (Berg et al., 2012).
Emission Reduction in Diesel Engines
Studies have examined the role of oxygenated fuel components like 1,3-dimethoxybutane (OME 1) in reducing soot emissions in diesel engines. OME 1, an oxymethylene ether, significantly decreases soot and particle number emissions while having little impact on NOx emissions. This research is pivotal in exploring sustainable and environmentally friendly alternatives for diesel fuel (Härtl et al., 2015).
Developments in Fine Chemical Synthesis
The synthetic methods and developments of derivatives of 1,3-dimethoxybutane, such as 4,4-Dimethoxy-2-butanone, have been explored for their potential applications in fine chemical synthesis. These methods aim to simplify industrial production processes and reduce costs (Zhong-yun, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-dimethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(8-3)4-5-7-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQEORWPZVZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50906189 | |
| Record name | 1,3-Dimethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50906189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxybutane | |
CAS RN |
10143-66-5 | |
| Record name | 1,3-Dimethoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10143-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethoxy butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50906189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIMETHOXY BUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGA55220GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



